molecular formula C15H19N9 B12267104 N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine

N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B12267104
M. Wt: 325.37 g/mol
InChI Key: CRJUGGDLUTWALZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a purine and pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the purine and pyrimidine intermediates, which are then coupled through a series of reactions involving piperazine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical pathways. This can result in the inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-6-aminopurine
  • N,N-dimethyl-9H-purin-6-amine
  • N,N-dimethyl-4-aminopyrimidine

Uniqueness

N,N-dimethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its dual purine and pyrimidine structure, which allows it to interact with a broader range of molecular targets compared to similar compounds.

Properties

Molecular Formula

C15H19N9

Molecular Weight

325.37 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(7H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H19N9/c1-22(2)15-16-4-3-11(21-15)23-5-7-24(8-6-23)14-12-13(18-9-17-12)19-10-20-14/h3-4,9-10H,5-8H2,1-2H3,(H,17,18,19,20)

InChI Key

CRJUGGDLUTWALZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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